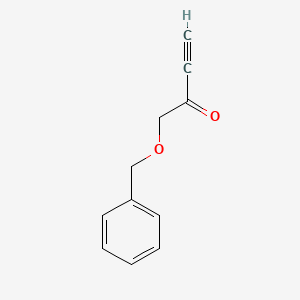
3-Bromo-2-(2-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(2-fluorophenyl)pyridine: is an organic compound with the molecular formula C11H7BrFN . It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 3-position and a fluorophenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2-(2-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, usually nitrogen or argon .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-(2-fluorophenyl)pyridine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or other organic solvents.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used in substitution reactions.
Coupled Products: When used in further coupling reactions with other aryl or alkyl groups.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-2-(2-fluorophenyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors for specific enzymes or receptors involved in various diseases .
Industry:
The compound is also used in the development of materials with specific electronic or optical properties. This includes applications in organic electronics and photonics .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(2-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-(4-fluorophenyl)pyridine
- 3-Bromo-2-(3-fluorophenyl)pyridine
- 2-Bromo-3-(2-fluorophenyl)pyridine
Comparison:
3-Bromo-2-(2-fluorophenyl)pyridine is unique due to the specific positioning of the bromine and fluorophenyl groups on the pyridine ring. This positioning can influence the compound’s reactivity and its interactions with biological targets. Compared to its isomers, it may exhibit different pharmacological or material properties .
Propriétés
Numéro CAS |
1417519-78-8 |
|---|---|
Formule moléculaire |
C11H7BrFN |
Poids moléculaire |
252.08 g/mol |
Nom IUPAC |
3-bromo-2-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H |
Clé InChI |
KXFNHVHYLBDYPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


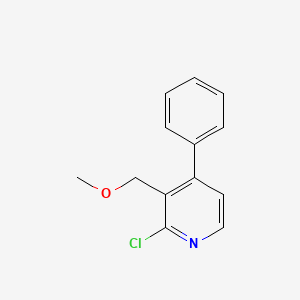
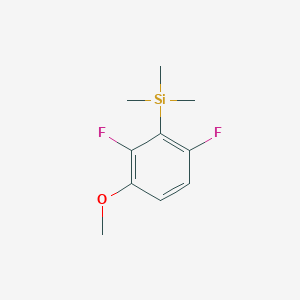
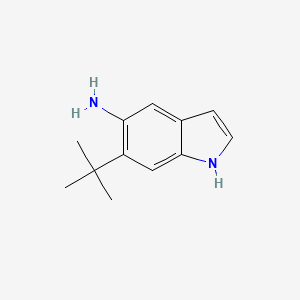
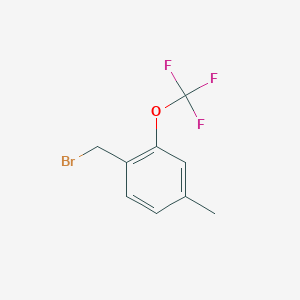
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
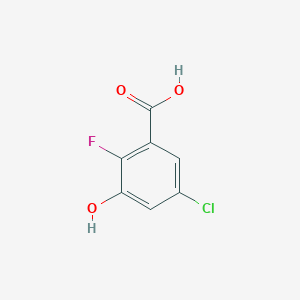
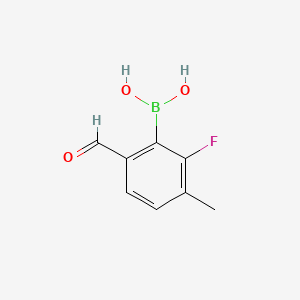
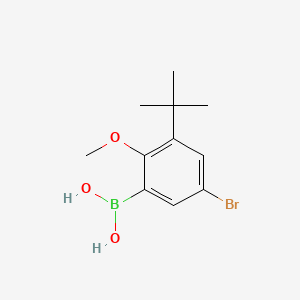
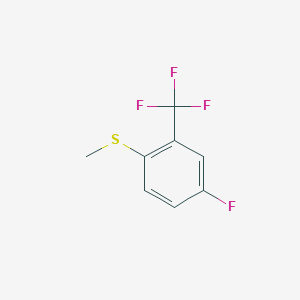
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)

